2,2-Dimethylthian-4-amine
Description
2,2-Dimethylthian-4-amine is a sulfur-containing six-membered cyclic amine derivative. Structurally, it consists of a thiane ring (a saturated six-membered ring with one sulfur atom) substituted with two methyl groups at the 2-position and an amine group at the 4-position .
Properties
CAS No. |
100095-58-7 |
|---|---|
Molecular Formula |
C7H15NS |
Molecular Weight |
145.27 g/mol |
IUPAC Name |
2,2-dimethylthian-4-amine |
InChI |
InChI=1S/C7H15NS/c1-7(2)5-6(8)3-4-9-7/h6H,3-5,8H2,1-2H3 |
InChI Key |
GTDGSFCJVDEMHY-UHFFFAOYSA-N |
SMILES |
CC1(CC(CCS1)N)C |
Canonical SMILES |
CC1(CC(CCS1)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,2-Dimethylthian-4-amine to cyclic amines with analogous heteroatoms, ring sizes, or functional groups, based on the provided evidence:
Tetrahydro-2H-pyran-4-amine Derivatives (Oxygen Analogs)
- Structure : Six-membered oxygen-containing ring (tetrahydropyran) with an amine group at the 4-position.
- Key Features :
- Comparison with this compound: Sulfur vs. Methyl Substitutents: The 2,2-dimethyl groups in the thiane derivative introduce steric hindrance, which may affect binding to biological targets compared to unsubstituted pyran-4-amine derivatives .
3,4-Dihydro-2H-thiochromen-4-amine (Bicyclic Sulfur Analog)
- Structure : Bicyclic system with a sulfur atom in a fused benzene-thiane framework.
- Key Features :
- Comparison with this compound: Monocyclic vs. Bicyclic: The monocyclic thiane structure lacks aromaticity, reducing planar rigidity but increasing conformational flexibility. Substituent Effects: The absence of methyl groups in thiochromen-4-amine may result in lower lipophilicity compared to this compound .
(2,2-Dimethyl-[1,3]-dioxolan-4-yl)methylamine (Five-Membered Ring Analog)
- Structure : Five-membered dioxolane ring (two oxygen atoms) with a methylamine substituent.
- Key Features: Smaller ring size and dual oxygen atoms increase ring strain and polarity, as seen in (MW 131.17, C₆H₁₃NO₂). Applications include chiral auxiliaries in asymmetric synthesis .
- Comparison with this compound :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Sulfur’s Role : Sulfur-containing amines like this compound may exhibit improved metabolic stability compared to oxygen analogs, as sulfur is less prone to oxidative degradation .
- Synthetic Challenges : Hydrogenation steps (e.g., , Example 14) used in pyran-4-amine synthesis may require modification for thiane derivatives due to sulfur’s lower reactivity .
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